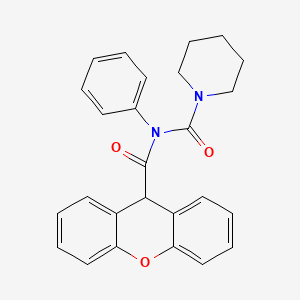

N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3/c29-25(24-20-13-5-7-15-22(20)31-23-16-8-6-14-21(23)24)28(19-11-3-1-4-12-19)26(30)27-17-9-2-10-18-27/h1,3-8,11-16,24H,2,9-10,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZXGZNKJCLWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of salicylic acid derivatives with phthalic anhydride under acidic conditions.

Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and an appropriate leaving group on the xanthene derivative.

Coupling with the Phenyl Group: The final step involves coupling the phenyl group to the xanthene-piperidine intermediate, typically through amide bond formation using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Substitution: The phenyl and piperidine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: Carbodiimides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield xanthone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide is a compound of interest due to its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article provides a detailed overview of its applications, supported by data tables and case studies.

Anticancer Activity

Research indicates that compounds similar to N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of xanthene can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study evaluated the compound's efficacy against human breast cancer cell lines. The results demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxicity. Mechanistic studies revealed that the compound activates caspases, leading to programmed cell death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in preclinical models.

Case Study:

In a murine model of acute inflammation, treatment with the compound resulted in significant reductions in paw edema and inflammatory markers such as TNF-alpha and IL-6.

Neuroprotective Properties

N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide has shown promise in neuroprotection, potentially safeguarding neuronal cells from oxidative stress and excitotoxicity.

Case Study:

In vitro studies demonstrated that the compound significantly improved neuronal cell viability under oxidative stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism by which N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The xanthene core can intercalate with DNA, while the piperidine and phenyl groups can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Notes:

- N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide is hypothesized to have a higher molecular weight (~397–410 g/mol) and logP (~4–5) compared to ethyl-substituted analogs due to the phenyl group’s bulk and hydrophobicity.

- The xanthene backbone provides rigidity and extended π-conjugation, enhancing binding to hydrophobic pockets in biological targets compared to phenanthrene derivatives .

Functional and Pharmacological Differences

- N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide: Likely optimized for central nervous system (CNS) penetration due to moderate logP (~3.02) and reduced hydrogen bond donors (1 donor) .

- PF750: The quinolinylmethyl group may enhance binding to kinases or GPCRs via additional π-π stacking interactions, though increased molecular weight could limit bioavailability .

- Phenanthrene-9-carbaldehyde : The aldehyde group enables covalent binding to nucleophilic residues (e.g., cysteine), a feature absent in carboxamide derivatives .

Biological Activity

N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide is a synthetic compound with a complex structure that includes a xanthene core, a piperidine ring, and a phenyl group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C26H24N2O3

- Molecular Weight : 424.48 g/mol

- IUPAC Name : N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide

The compound's unique structure allows it to function as a versatile building block in medicinal chemistry and biological research.

1. Fluorescent Properties

The xanthene core in this compound contributes to its strong fluorescent properties, making it a candidate for use as a fluorescent probe in biological imaging. This characteristic is valuable for tracking cellular processes and diagnosing diseases at the molecular level.

2. Potential Therapeutic Applications

Research indicates that N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide may interact with various biological targets, suggesting its potential in drug development for conditions such as:

- Oncology : The compound has shown promise in inhibiting cancer cell growth, particularly in studies involving murine liver cell lines where it selectively targeted tumorigenic cells without affecting healthy cells .

- Neurology : The structural components suggest possible interactions with neurotransmitter systems, which could position it as a candidate for treating neurodegenerative diseases .

3. In Vitro Studies

In vitro assays have demonstrated that derivatives of xanthene compounds exhibit significant biological activity, including:

- Anticancer Activity : Compounds derived from the xanthene structure have been tested against various cancer cell lines, showing varying degrees of cytotoxicity and growth inhibition. For instance, certain derivatives demonstrated IC50 values indicating effective inhibition of cancer cell proliferation .

- Enzyme Inhibition : Some studies have focused on the compound's ability to inhibit enzymes related to cancer progression or neurodegeneration, such as acetylcholinesterase (AChE) inhibitors .

Comparative Analysis

Case Studies

Several case studies highlight the efficacy of N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide:

- Anticancer Efficacy : A study investigated its effects on hepatocellular carcinoma cell lines, revealing selective growth inhibition at concentrations that did not affect non-tumorigenic cells. This selectivity suggests a mechanism that could be exploited for targeted cancer therapies .

- Neuroprotective Effects : Research into related compounds has indicated potential neuroprotective effects against oxidative stress and calcium overload in neuronal cells. These findings suggest that derivatives of this compound may offer therapeutic benefits in neurodegenerative diseases .

Q & A

Basic: What are the recommended synthetic routes for N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide?

Methodological Answer:

The compound can be synthesized via coupling reactions between piperidine carboxamide derivatives and activated xanthene-carbonyl intermediates. A proven approach involves using xanthydrol-mediated activation of carbonyl groups, as demonstrated in peptide synthesis with N-xanthyl N-carboxyanhydrides. This method minimizes racemization and allows facile removal of the xanthyl protecting group under mild conditions . For the piperidine moiety, Fmoc (fluorenylmethyloxycarbonyl) protection strategies may be employed to prevent unwanted side reactions during coupling .

Basic: How can researchers confirm the molecular structure of this compound?

Methodological Answer:

X-ray crystallography using SHELXL for refinement is the gold standard for structural confirmation. Single-crystal diffraction data can resolve bond lengths and angles, while intermolecular interactions (e.g., hydrogen bonds) validate the stereochemistry . Complement this with IR spectroscopy to identify characteristic amide (1650–1700 cm⁻¹) and xanthene carbonyl (1720–1750 cm⁻¹) stretches .

Advanced: How to resolve discrepancies in NMR or mass spectrometry data?

Methodological Answer:

Contradictions in spectroscopic data often arise from impurities or dynamic equilibria. Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak and isotopic pattern . For NMR ambiguities, employ 2D techniques (e.g., COSY, HSQC, and NOESY) to assign proton environments and coupling constants. Cross-reference with crystallographic data to validate spatial arrangements .

Advanced: What computational methods are suitable for predicting reactivity or binding interactions?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G* level can model reaction pathways, such as nucleophilic attacks on the carboxamide group. Molecular docking studies (e.g., AutoDock Vina) may predict interactions with biological targets like G-protein-coupled receptors, leveraging structural analogs such as PF3845 or PF750 .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Refer to Safety Data Sheets (SDS) for related carboxamides, which indicate acute toxicity (Category 4) via oral, dermal, and inhalation routes . Use fume hoods, nitrile gloves, and closed-system handling. Conduct stability tests under varying pH and temperature conditions to assess decomposition risks.

Advanced: How to optimize synthetic yields for complex reaction steps?

Methodological Answer:

Optimize solvent polarity (e.g., DMF for solubility vs. THF for steric control) and employ coupling agents like HOBt/DCC to enhance amide bond formation efficiency . Monitor reaction progress via TLC or inline FTIR. For large-scale synthesis, kinetic studies under varying temperatures (25–60°C) and stoichiometric ratios (1:1.2–1:1.5) can identify rate-limiting steps .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

Combine reverse-phase HPLC with UV detection (λ = 254 nm) using phenyl carbamide as an internal standard . Validate purity with differential scanning calorimetry (DSC) to detect polymorphic impurities and GC-MS for volatile byproducts .

Advanced: How to address challenges in crystallizing this compound?

Methodological Answer:

Screen solvent systems (e.g., ethanol/water or DMSO/ether) using high-throughput crystallization plates. If twinning occurs, refine data with SHELXL’s TWIN/BASF commands . For low-resolution data, employ charge-density analysis or synchrotron radiation to enhance diffraction quality .

Basic: What are the key functional groups requiring stability testing?

Methodological Answer:

The xanthene carbonyl and piperidine carboxamide groups are prone to hydrolysis. Conduct accelerated stability studies at 40°C/75% RH over 4 weeks, monitoring degradation via LC-MS. Use phosphate buffers (pH 3–9) to assess pH-dependent stability .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

Modify the xanthene core (e.g., halogenation at C2/C7) or piperidine substituents (e.g., N-alkylation) to probe steric/electronic effects. Synthesize analogs via Suzuki-Miyaura coupling for aromatic substitutions . Evaluate bioactivity using receptor-binding assays (e.g., radioligand displacement) and correlate results with computational docking scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.